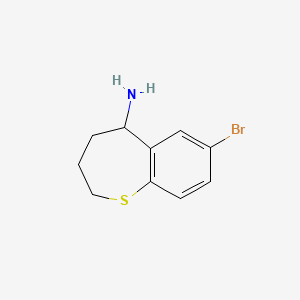

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

Description

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is a brominated heterocyclic compound featuring a benzothiepin core, a seven-membered ring system containing a sulfur atom. This compound is often utilized in medicinal chemistry as a scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders due to its structural similarity to bioactive amines . Its hydrochloride salt (CAS: 2044713-75-7) is commercially available through suppliers like Nanjing Raymon Biotech Co., Ltd., indicating its relevance in industrial and academic research .

Properties

Molecular Formula |

C10H12BrNS |

|---|---|

Molecular Weight |

258.18 g/mol |

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine |

InChI |

InChI=1S/C10H12BrNS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2 |

InChI Key |

NNWBUTIRYORUSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)Br)SC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine typically involves the bromination of 2,3,4,5-tetrahydro-1-benzothiepin-5-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1-benzothiepin-5-amine.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2,3,4,5-tetrahydro-1-benzothiepin-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine involves its interaction with specific molecular targets. The bromine atom may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Heterocyclic Amines

Core Heterocycle Variations

- Benzothiepin vs. Benzimidazole : The benzothiepin core in the target compound incorporates a sulfur atom, enhancing lipophilicity (as indicated by higher molecular weight compared to benzimidazole derivatives) . In contrast, 7-bromo-1H-benzimidazol-5-amine contains a fused benzene-imidazole ring system, which increases hydrogen-bonding capacity (e.g., higher topological polar surface area: 54.7 Ų vs. ~40 Ų for benzothiepin analogues) .

- Pyrido-oxazinone vs. Benzothiepin: The pyrido-oxazinone derivative (CAS: 894852-01-8) replaces sulfur with oxygen and nitrogen, introducing a rigid, planar structure conducive to π-π stacking interactions in enzyme binding .

Functional Group Impact

- Amine vs. Sulfonyl Chloride : The primary amine in the target compound enables protonation at physiological pH, improving solubility in acidic environments (e.g., gastric fluid). The sulfonyl chloride group in CAS: 474955-66-3, however, confers reactivity for nucleophilic substitution, making it a versatile intermediate .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Lipophilicity and Bioavailability

The benzothiepin derivative’s higher XLogP3 (~2.1) compared to benzimidazole (1.5) suggests improved membrane permeability, a critical factor for CNS penetration. However, its metabolic instability may limit oral bioavailability without structural modifications .

Solubility and Formulation Challenges

The hydrochloride salt form of the target compound enhances aqueous solubility, as noted in supplier data . In contrast, the sulfonyl chloride derivative (CAS: 474955-66-3) requires nonpolar solvents for handling, complicating formulation .

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine (CAS Number: 2044713-75-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is C10H12BrN·HCl. The compound features a benzothiepin ring system with a bromine atom at the seventh position, which is crucial for its reactivity and biological properties. The presence of the amine group further influences its interaction with biological targets.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN·HCl |

| Molecular Weight | 294.64 g/mol |

| CAS Number | 2044713-75-7 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine typically involves multi-step organic synthesis techniques. The primary method includes the bromination of 2,3,4,5-tetrahydro-1-benzothiepin under controlled conditions to ensure selective bromination at the 7-position. The synthetic route requires careful monitoring to achieve high purity suitable for biological testing.

The exact mechanism of action for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in neurotransmission and inflammation pathways. Research continues to investigate these interactions to better understand how this compound exerts its biological effects .

Case Study 1: Neuroprotective Potential

In a study examining compounds similar to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine, researchers found that derivatives showed promising results in protecting neuronal cells from oxidative stress-induced damage. These findings suggest that further exploration into this compound could lead to new treatments for neurodegenerative diseases.

Case Study 2: Anticancer Activity

A comparative analysis of various benzothiepin derivatives revealed that some exhibited significant cytotoxic effects against cancer cell lines. While specific data on 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is still emerging, the trends indicate a potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.